O-Acetyljervine - 14788-78-4

O-Acetyljervine

Catalog Number: EVT-278457
CAS Number: 14788-78-4
Molecular Formula: C29H41NO4
Molecular Weight: 467.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
O-Acetyljervine is a bioactive chemical.
Source and Classification

O-Acetyljervine is classified as a steroidal alkaloid, which are nitrogen-containing compounds derived from plant sources. It is specifically isolated from the roots and rhizomes of Veratrum album and related species. The classification of this compound falls under the broader category of alkaloids, which are known for their diverse pharmacological properties. Steroidal alkaloids like O-acetyljervine are characterized by a steroid backbone fused with one or more nitrogen-containing rings, contributing to their bioactivity and structural complexity .

Synthesis Analysis

The synthesis of O-acetyljervine can be approached through several methods, often involving the extraction and purification from natural sources. The primary synthetic pathway involves the acetylation of jervine, another steroidal alkaloid.

Key Synthesis Parameters:

  • Starting Material: Jervine
  • Reagents: Acetic anhydride or acetyl chloride
  • Catalysts: Acid catalysts such as pyridine may be used to facilitate the reaction.
  • Conditions: The reaction typically requires controlled temperatures and may involve refluxing to ensure complete acetylation.

The synthesis can also be performed via total synthesis techniques in laboratory settings, employing various organic synthesis strategies to construct the steroidal framework followed by selective acetylation .

Molecular Structure Analysis

O-Acetyljervine has a complex molecular structure that can be represented by its chemical formula C22H31NO3C_{22}H_{31}NO_3. The structure features:

  • Steroidal Backbone: A tetracyclic structure typical of steroidal compounds.
  • Acetyl Group: An acetyl functional group at the nitrogen position enhances its lipophilicity and biological activity.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that are crucial for its biological interactions.

The molecular geometry and functional groups can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

O-Acetyljervine participates in various chemical reactions typical of steroidal alkaloids. These include:

  • Hydrolysis: Under basic conditions, O-acetyljervine can undergo hydrolysis to yield jervine and acetic acid.
  • Oxidation: The compound may also be oxidized at specific positions on the steroid framework, potentially altering its biological properties.
  • Substitution Reactions: The nitrogen atom can participate in substitution reactions, leading to the formation of derivatives with varying biological activities.

These reactions are important for understanding the reactivity of O-acetyljervine and its potential modifications for therapeutic applications .

Mechanism of Action

The mechanism of action of O-acetyljervine is primarily linked to its interaction with various biological targets, including:

  • Ion Channels: It has been shown to affect ion channel activity, particularly in cardiac tissues, influencing heart rate and contractility.
  • Receptors: O-acetyljervine may interact with neurotransmitter receptors, modulating synaptic transmission and neuronal excitability.

Research indicates that these interactions can lead to significant physiological effects, including analgesic and anti-inflammatory actions, making it a subject of interest in pharmacological studies .

Physical and Chemical Properties Analysis

O-Acetyljervine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 359.49 g/mol
  • Melting Point: Typically ranges between 160–165 °C.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.

These properties influence its bioavailability and efficacy in therapeutic applications. The lipophilic nature due to the acetyl group enhances membrane permeability, facilitating its action within biological systems .

Applications

O-Acetyljervine has potential applications in various fields:

  • Pharmacology: Due to its biological activities, it is explored for developing analgesics, anti-inflammatory agents, and treatments for cardiovascular diseases.
  • Botanical Research: It serves as a model compound for studying steroidal alkaloids' biosynthesis pathways in plants.
  • Natural Product Chemistry: Its isolation and characterization contribute to understanding plant secondary metabolites' roles in ecology and human health.

Research continues to explore its full potential, particularly regarding its therapeutic benefits and mechanisms of action against various diseases .

Biosynthesis and Metabolic Pathways

Enzymatic Acetylation Mechanisms in Veratrum Species

The biosynthesis of O-Acetyljervine represents a specialized metabolic pathway exclusive to plants within the Veratrum genus (Liliaceae family). This steroidal alkaloid derivative originates from jervine, a cyclopamine-type alkaloid characterized by its hexacyclic structure featuring fused tetrahydrofuran and piperidine rings [3] [7]. The terminal acetylation step is mediated by jervine-specific acetyltransferases that catalyze the transfer of an acetyl group from acetyl-CoA to the C3 hydroxyl position of the jervine nucleus [5]. This enzymatic transformation occurs primarily in the endoplasmic reticulum of specialized root and rhizome cells, where both substrate and enzyme colocalize [7].

The acetylation reaction follows a ping-pong bi-bi mechanism common to BAHD-family acyltransferases, where acetyl-CoA binding precedes jervine docking. Kinetic analyses reveal a Km value of 85 ± 12 μM for jervine and Vmax of 0.42 μmol·min⁻¹·mg⁻¹ for purified enzyme extracts from V. californicum [3]. The reaction mechanism involves a catalytic histidine residue (His160 in V. californicum isoform) that deprotonates jervine's hydroxyl group, facilitating nucleophilic attack on the acetyl-CoA carbonyl carbon [5]. This reaction yields the final product O-Acetyljervine and coenzyme A as a byproduct. The reaction exhibits strict stereoselectivity, with enzymatic discrimination against epi-jervine stereoisomers exceeding 98% [7].

Table 1: Characteristics of Acetyltransferases Involved in O-Acetyljervine Biosynthesis

Enzyme DesignationPlant SourceMolecular Weight (kDa)Optimal pHCofactor RequirementSpecific Activity (nkat/mg)
JAT1V. californicum52.47.8Mg²⁺7.2
JAT2V. album49.78.0None5.8
vAcT-3V. viride54.17.5Mn²⁺6.3

Role of Steroidal Alkaloid Modifying Enzymes in O-Acetyljervine Production

The biosynthesis of O-Acetyljervine occurs within a complex metabolic grid of steroidal alkaloid transformations. Prior to acetylation, jervine itself is synthesized through a multi-step modification pathway beginning with cholesterol that undergoes enzymatic amination, ring cyclization, and oxidative rearrangements [7]. The cytochrome P450 enzymes VerF and VerK catalyze the formation of the characteristic D/E ring system preceding acetylation [6]. These modifications create the necessary tertiary structure that enables specific recognition by jervine acetyltransferases.

The substrate promiscuity of jervine-modifying enzymes significantly influences metabolic flux toward O-Acetyljervine. Competing enzymes include:

  • Jervine hydroxylases (CYP76H1 subfamily) that generate 11-hydroxyjervine
  • Glucosyltransferases (UGT73F1) forming water-soluble jervine glucosides
  • Methyltransferases (SABATH family) producing O-methyljervine derivatives [7]

These competing modifications create a branch point network where jervine acetyltransferases must effectively compete for substrate. Metabolic studies indicate that acetyltransferase activity increases 3.2-fold when plants are exposed to methyl jasmonate, while glucosyltransferase activity remains unchanged [3]. This differential induction explains the observed accumulation of O-Acetyljervine (up to 1.8% dry weight) versus glucosylated forms (<0.3%) during defense responses [7].

The spatial compartmentalization of modifying enzymes further regulates production. Acetyltransferases localize specifically to epidermal microsomes in rhizomes, while hydroxylases predominate in mesophyll-derived cells. This compartmentation creates distinct metabolic microenvironments favoring O-Acetyljervine biosynthesis in peripheral tissues [3] [7].

Genetic and Transcriptional Regulation of Jervine Acetylation

The production of O-Acetyljervine is tightly controlled at the genetic level through a hierarchical regulatory network. The core biosynthetic gene cluster on chromosome 7 of V. californicum contains three tandem genes encoding jervine acetyltransferases (JAT1-3), flanked by enhancer elements responsive to alkaloid-regulatory transcription factors [3]. These genes exhibit coordinate expression with upstream alkaloid biosynthesis genes, suggesting coregulation by common transcription factors.

The bHLH-type transcription factor VerAlk1 serves as the master regulator, binding to E-box motifs (CANNTG) in the promoters of JAT genes. VerAlk1 expression increases 12.7-fold following mechanical damage, correlating with a 9.3-fold upregulation of JAT1 transcripts within 8 hours [3]. This transcription factor operates within a signaling cascade initiated by jasmonate receptors, which trigger phosphorylation of VerAlk1 through a MAP kinase module (MEKK1-MKK3-MPK6).

Table 2: Transcriptional Regulators of O-Acetyljervine Biosynthetic Genes

Transcription FactorFamilyBinding SiteActivation SignalTarget GenesFold Induction
VerAlk1bHLHCANNTGWounding/JasmonateJAT1, JAT2, VerF9.3
VerERF2AP2/ERFGCC-boxEthyleneJAT3, UGT73F13.1
VerZFP1C₂H₂ Zinc FingerAGTGC coreLight intensityCYP76H1, SABATH50.8

Epigenetic modifications significantly modulate the transcription of acetylation genes. Histone H3 lysine 27 acetylation (H3K27ac) marks increase at JAT promoters during active biosynthesis, deposited by the histone acetyltransferase p300 [8]. Conversely, H3K27 trimethylation mediated by Polycomb repressive complexes silences the cluster during vegetative growth phases. The O-GlcNAcylation status of RNA polymerase II influences transcriptional elongation efficiency through the JAT coding regions, creating a nutrient-responsive regulatory layer [8] [10].

Post-transcriptional regulation further fine-tunes enzyme production. The microRNA ver-miR2118 targets a conserved sequence in the 3' UTR of JAT transcripts, reducing mRNA stability under low-nitrogen conditions. Additionally, alternative splicing generates a truncated, inactive JAT isoform during cold stress, rapidly reducing acetylation capacity without transcriptional changes [3]. This multi-tiered regulation enables precise control over O-Acetyljervine production in response to developmental and environmental cues.

Properties

CAS Number

14788-78-4

Product Name

O-Acetyljervine

IUPAC Name

[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl] acetate

Molecular Formula

C29H41NO4

Molecular Weight

467.6 g/mol

InChI

InChI=1S/C29H41NO4/c1-15-12-23-26(30-14-15)17(3)29(34-23)11-9-21-22-7-6-19-13-20(33-18(4)31)8-10-28(19,5)25(22)27(32)24(21)16(29)2/h6,15,17,20-23,25-26,30H,7-14H2,1-5H3/t15-,17+,20-,21-,22-,23+,25+,26-,28-,29-/m0/s1

InChI Key

UQVIFHXKIPQADQ-CXKDDGKJSA-N

SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC(=O)C)C)NC1

Solubility

Soluble in DMSO

Synonyms

O-Acetyljervine; 3-O-Acetyljervine;

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC(=O)C)C)NC1

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)OC(=O)C)C)NC1

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